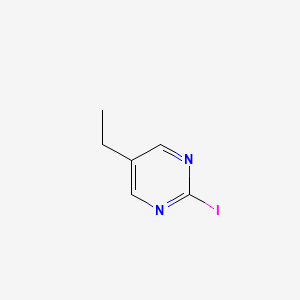

5-Ethyl-2-iodopyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-iodopyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEUZGXDGJNLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 5 Ethyl 2 Iodopyrimidine

Carbon-Carbon (C-C) Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For 5-Ethyl-2-iodopyrimidine, palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation. These reactions allow for the direct connection of the pyrimidine (B1678525) core to a wide array of aryl, heteroaryl, vinyl, and alkyl groups.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their efficiency and broad functional group tolerance. youtube.commdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide (in this case, this compound) to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The C-I bond in 2-iodopyrimidines is significantly weaker than C-Br or C-Cl bonds, making it highly reactive towards oxidative addition. illinois.edu

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, prized for the stability and low toxicity of the organoboron reagents. mdpi.commit.edunih.gov The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of a diverse range of substituents at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Organoboronic Acids/Esters

Substrate Scope and Functional Group Tolerance in Pyrimidine Series

The Suzuki-Miyaura coupling exhibits a broad substrate scope, and pyrimidine halides are effective electrophilic partners. mdpi.commit.edu The reaction is tolerant of a wide variety of functional groups on both the pyrimidine ring and the boronic acid coupling partner. This high degree of functional group tolerance obviates the need for extensive use of protecting groups, streamlining synthetic routes. mdpi.comnih.gov

For the pyrimidine series, both electron-rich and electron-poor arylboronic acids, as well as heteroarylboronic acids, can be successfully coupled. nih.govnih.gov Studies on related 2,4-dichloropyrimidines and 5-bromopyrimidines show that various substituted aryl and heteroaryl boronic acids react efficiently, demonstrating the versatility of the method. mdpi.comillinois.edu The ethyl group at the 5-position of this compound is inert under typical Suzuki-Miyaura conditions and does not interfere with the coupling process.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidines

| Electrophile | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-phenylpyrimidine | 95 |

| 5-Bromopyrimidine | Furan-3-boronic acid | Palladium Catalyst / Base | 5-(Furan-3-yl)pyrimidine | N/A |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 |

This table presents data from studies on related pyrimidine substrates to illustrate the general scope and efficiency of the Suzuki-Miyaura reaction. mdpi.comillinois.edu

Optimization of Catalytic Systems and Ligand Effects

Optimizing the catalytic system is crucial for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. covasyn.com Key parameters include the choice of palladium precursor, ligand, base, and solvent. mdpi.comchemistryviews.org For coupling reactions involving heteroaryl halides like pyrimidines, the selection of the phosphine (B1218219) ligand is particularly important as it can significantly influence the catalyst's activity and stability. nih.gov

Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. nih.govnih.govresearchgate.net These ligands facilitate the oxidative addition step and stabilize the palladium intermediates. While 2-iodopyrimidines are relatively reactive, the use of advanced catalyst systems can lead to lower catalyst loadings, shorter reaction times, and milder conditions. mdpi.com For instance, microwave-assisted procedures using catalysts like Pd(PPh₃)₄ have been shown to provide C4-substituted pyrimidines from 2,4-dichloropyrimidines in excellent yields with very low catalyst loading (0.5 mol%) and short reaction times (15 min). mdpi.com

Iterative Coupling Strategies (e.g., using MIDA boronates)

Iterative cross-coupling (ICC) represents a powerful strategy for the systematic and rapid assembly of complex small molecules from simple, bifunctional building blocks. nih.govnih.gov This approach mimics the modular logic of biosynthetic pathways, such as polypeptide or polyketide synthesis. nih.gov A key innovation enabling this strategy is the use of N-methyliminodiacetic acid (MIDA) boronates. core.ac.ukrsc.org

MIDA boronates are air-stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. nih.gov The boronic acid functionality is masked by the MIDA ligand, rendering it unreactive in Suzuki-Miyaura couplings. However, the boronic acid can be readily unmasked under mild basic conditions (e.g., aqueous NaOH) to participate in a subsequent coupling reaction. nih.govcore.ac.uk

This "protect-couple-deprotect-couple" sequence allows for the controlled, iterative assembly of molecular chains. This compound could be envisioned as a starting point in such a strategy. For example, it could be coupled with a halo-substituted MIDA boronate. The resulting product, now bearing a masked boronic acid and a halogen, could be subjected to another cycle of deprotection and coupling, enabling the stepwise construction of complex, multi-pyrimidine-containing structures. nih.govresearchgate.net

The Stille coupling is another highly versatile palladium-catalyzed reaction that forms C-C bonds by reacting an organohalide with an organostannane (organotin) reagent. wikipedia.orgopenochem.org A major advantage of the Stille reaction is the stability and high functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. wikipedia.orgnrochemistry.com However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca The reaction is effective for a wide range of substrates, and this compound is an excellent candidate for the electrophilic partner. Various organostannanes, including aryl-, heteroaryl-, vinyl-, and alkylstannanes, can be used to introduce diverse functionalities at the C2 position of the pyrimidine ring. wikipedia.orgorganic-chemistry.org The choice of ligand and additives, such as copper(I) salts, can have a synergistic effect, accelerating the reaction. organic-chemistry.org In some cases, protocols that are catalytic in tin have been developed to mitigate the issues associated with stoichiometric tin waste. msu.edumsu.edu

Table 2: Examples of Stille Coupling with Halides and Organostannanes

| Electrophile | Organostannane | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | Styrene | 91 |

| 4-Iodoanisole | Phenyltributylstannane | PdCl₂(NH₃)₂ / Bipyridyl | 4-Methoxybiphenyl | 98 |

| 4-Bromoacetophenone | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ | 4-(Thiophen-2-yl)acetophenone | 90 |

This table illustrates the general scope of the Stille reaction with various electrophiles and organostannanes, reflecting the types of transformations applicable to this compound. mdpi.com

Stille Coupling with Organostannanes

Reaction Conditions and Control of Organotin By-products

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organotin compound with an organic halide, such as this compound, in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of a wide array of functional groups.

Typical reaction conditions involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with an added phosphine ligand. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (B95107) (THF) being frequently employed. The reaction is often carried out at elevated temperatures, typically ranging from 50 to 100 °C.

A significant challenge in Stille couplings is the removal of stoichiometric organotin by-products (e.g., Bu₃SnI or Me₃SnI) from the reaction mixture, which are toxic and can complicate product purification. Several strategies have been developed to manage these by-products:

Fluoride (B91410) Ion Scavenging: One of the most common methods is to treat the crude reaction mixture with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The fluoride ions react with the organotin halides to form insoluble and easily filterable organotin fluorides.

Chromatographic Separation: Flash column chromatography is a standard purification technique. The polarity difference between the desired product and the nonpolar tin by-products often allows for effective separation. Using a silica (B1680970) column treated with a small amount of triethylamine (B128534) can also help in retaining the tin residues.

Chemical Conversion: The by-products can be converted into other forms that are easier to remove. For instance, treatment with aluminum trichloride (B1173362) (AlMe₃) can convert tributyltin iodide to the more volatile and less polar tributyltin hydride.

Catalytic in Tin Protocols: To minimize tin waste, methods have been developed that use only a catalytic amount of the organotin reagent. These processes involve an in-situ regeneration of the active tin species.

Below is an interactive data table summarizing typical conditions for a Stille coupling reaction involving a 2-iodopyrimidine (B1354134) derivative.

| Parameter | Condition | Purpose |

| Halide | This compound | Electrophilic partner |

| Organostannane | R-Sn(n-Bu)₃ | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Facilitates C-C bond formation |

| Solvent | THF, Dioxane, or DMF | Dissolves reactants |

| Temperature | 80-100 °C | Provides activation energy |

| Additives | CuI, LiCl (optional) | Can accelerate transmetalation |

| Work-up | Aqueous KF solution | Removal of tin by-products |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to 2-alkynyl-5-ethylpyrimidines, which are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction is typically catalyzed by a palladium complex and a copper(I) salt. jk-sci.comalmerja.com

Copper-Cocatalyzed Sonogashira Coupling: The classical Sonogashira protocol employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgjk-sci.com The reaction mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to the Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base (commonly an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex, followed by reductive elimination to yield the 2-alkynylpyrimidine product and regenerate the Pd(0) catalyst. wikipedia.org

Copper-Free Sonogashira Coupling: While highly effective, the use of a copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). Furthermore, for certain substrates, particularly those containing nitrogen heterocycles, the copper catalyst can sometimes form stable complexes that inhibit the reaction or complicate purification. nih.gov Consequently, several copper-free Sonogashira protocols have been developed. nih.govnih.govresearchgate.net These methods typically require a more active palladium catalyst system, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may necessitate higher reaction temperatures or the use of a different base, such as piperidine (B6355638) or a carbonate. nih.govlibretexts.org The development of robust palladium complexes, such as aminopyrimidine-palladium(II) complexes, has enabled efficient copper-free Sonogashira couplings in aqueous media, highlighting the potential for bioorthogonal applications. nih.gov

The Sonogashira coupling exhibits a broad substrate scope. This compound, being an electron-deficient heteroaryl iodide, is an excellent substrate for this reaction. It can be coupled with a wide variety of terminal alkynes, including:

Aromatic Alkynes: Such as phenylacetylene (B144264) and its derivatives bearing either electron-donating or electron-withdrawing groups.

Aliphatic Alkynes: Including simple terminal alkynes like propyne (B1212725) or 1-hexyne, as well as more functionalized alkynes containing hydroxyl or silyl (B83357) protecting groups.

Heterocyclic Alkynes: Terminal alkynes bearing other heterocyclic rings.

The reaction conditions are generally mild, which allows for the presence of many functional groups on both the pyrimidine and the alkyne partner. jk-sci.comscirp.org This versatility makes the Sonogashira coupling a key tool for the late-stage functionalization of complex molecules.

The following interactive table illustrates the scope of the Sonogashira reaction with representative alkyne partners for a 2-iodopyrimidine substrate.

| 2-Iodopyrimidine Partner | Alkyne Partner | Catalyst System | Base/Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 5-Ethyl-2-(phenylethynyl)pyrimidine |

| This compound | 1-Hexyne | Pd(OAc)₂ / PPh₃ | Piperidine / DMF | 5-Ethyl-2-(hex-1-yn-1-yl)pyrimidine |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 5-Ethyl-2-((trimethylsilyl)ethynyl)pyrimidine |

| This compound | Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA / MeCN | 3-(5-Ethylpyrimidin-2-yl)prop-2-yn-1-ol |

Heck Reaction with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgresearchgate.net For this compound, the Heck reaction provides a means to introduce alkenyl substituents at the 2-position, leading to the formation of 5-ethyl-2-vinylpyrimidines. The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. libretexts.orgnih.gov

The Heck reaction is known for its predictable selectivity under many conditions.

Regioselectivity: The regiochemical outcome of the Heck reaction depends on the substitution pattern of the alkene and the specific reaction conditions, particularly the nature of the ligands on the palladium catalyst. buecher.denih.gov

With electron-deficient alkenes, such as acrylates or styrenes, the pyrimidine group typically adds to the less substituted carbon of the double bond (the β-carbon), leading to the formation of the linear product. nih.gov This is the most common pathway.

The formation of the branched (α-substituted) product can be favored under certain conditions, often involving bidentate phosphine ligands and triflate leaving groups, which promote a "cationic pathway" for the reaction mechanism. libretexts.org

Stereoselectivity: A key feature of the Heck reaction is its high stereoselectivity. The reaction almost exclusively yields the trans (or E) isomer of the resulting alkene. organic-chemistry.org This is a consequence of the syn-addition of the organopalladium species across the double bond, followed by a syn-β-hydride elimination. For the product to be formed, the palladium and the hydrogen atom must be able to adopt a coplanar arrangement, which leads to the thermodynamically more stable trans product. buecher.de

The table below illustrates the expected regioselectivity and stereoselectivity in the Heck reaction of this compound with a representative alkene.

| Alkene Partner | Catalyst / Ligand | Base | Expected Major Product (Regio- and Stereoisomer) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | (E)-5-Ethyl-2-styrylpyrimidine (Linear, trans) |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | (E)-Butyl 3-(5-ethylpyrimidin-2-yl)acrylate (Linear, trans) |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | (E)-5-Ethyl-2-(oct-1-en-1-yl)pyrimidine (Linear, trans) |

Reactions with Organometallic Reagents (excluding cross-coupling)

Beyond palladium-catalyzed cross-coupling reactions, the iodine atom of this compound can be replaced through reactions with other organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds. These reactions typically proceed via a halogen-metal exchange or by direct nucleophilic aromatic substitution, depending on the reagent and conditions.

Grignard Reagents: The reaction of 2-halopyrimidines with Grignard reagents can be complex. researchgate.net A common pathway is halogen-metal exchange, where the iodo group is swapped for a magnesium halide, forming a pyrimidinyl Grignard reagent. This in-situ generated species can then be reacted with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the 2-position. mnstate.edumasterorganicchemistry.comadichemistry.com For example, quenching the pyrimidinyl Grignard with CO₂ would lead to 5-ethylpyrimidine-2-carboxylic acid after acidic workup. It is crucial to perform these reactions at low temperatures to avoid side reactions.

Organolithium Reagents: Organolithium reagents, such as n-butyllithium or tert-butyllithium, are highly reactive and can readily undergo halogen-metal exchange with this compound at low temperatures (typically -78 °C). libretexts.orglibretexts.org This generates a 2-lithiated 5-ethylpyrimidine (B1285229) intermediate, which is a potent nucleophile and a strong base. mt.comyoutube.comwikipedia.org This lithiated species can then be trapped with a diverse array of electrophiles. For instance, reaction with DMF followed by an aqueous workup would yield 5-ethylpyrimidine-2-carbaldehyde. Due to the high basicity of organolithium reagents, care must be taken to ensure the absence of acidic protons elsewhere in the molecule or reaction medium. libretexts.orglibretexts.org

Carbon-Heteroatom (C-X) Bond Formation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is synthetically valuable because it overcomes the limitations of traditional methods for synthesizing aromatic C-N bonds, which often suffer from limited substrate scope and require harsh reaction conditions. wikipedia.org The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of amines and aryl halides (iodides, bromides, and chlorides). wikipedia.org Over the years, several generations of catalyst systems have been developed, each offering improvements in terms of reaction conditions and substrate scope. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Halide | Amine | Palladium Catalyst, Ligand, Base | Aryl Amine | wikipedia.orgacsgcipr.org |

| 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂/BINAP | 4-Amino-2-fluoropyridine | researchgate.net |

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst and ligand. For pyrimidine substrates, careful optimization of these components is crucial to achieve high yields and selectivity. Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). researchgate.net

A variety of phosphine-based ligands have been employed, with their steric and electronic properties significantly influencing the reaction outcome. Some of the most effective ligands for the amination of pyrimidines include:

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A bidentate ligand that has shown good results in the coupling of aryl iodides and triflates. wikipedia.org

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand, in combination with K₃PO₄ as the base, has been shown to reduce reaction times and improve yields. researchgate.net

Bulky, electron-rich phosphine ligands: Ligands such as XPhos, SPhos, and BrettPhos have been developed by the Buchwald group to enhance reaction efficiency and are particularly effective for challenging substrates. youtube.com

The choice of base is also critical, with common options being potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide. researchgate.netnih.gov The reaction temperature typically ranges from 70 to 115 °C. researchgate.net For instance, the amination of 2-bromofluorene (B47209) with aniline (B41778) was optimized at 110 °C. researchgate.net

| Catalyst | Ligand | Base | Key Finding | Reference |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Reduced reaction time and improved yield | researchgate.net |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Good yield (67%) | researchgate.net |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Effective for N-arylation of aminopyrimidines | nih.gov |

Carbon-Nitrogen (C-N) Bond Formation

Buchwald-Hartwig Amination with Amines

Scope with Primary, Secondary, and Aryl Amines

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While specific studies detailing the comprehensive scope of this reaction with this compound are not extensively documented in publicly available literature, the general principles of Buchwald-Hartwig amination on heteroaryl halides are well-established and can be extrapolated. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with the aryl halide.

The reactivity in these couplings is influenced by the nature of the amine. Primary and secondary aliphatic amines are generally good nucleophiles in these reactions. Aryl amines, being less nucleophilic, may require more forcing conditions or more specialized catalyst systems to achieve high yields. The steric hindrance of both the amine and the ligand can also play a crucial role in the efficiency of the coupling. For instance, bulky ligands are often employed to promote the reductive elimination step of the catalytic cycle.

| Amine Type | General Reactivity with 2-Iodopyrimidines | Potential Products with this compound |

| Primary Alkylamines | Generally high reactivity | N-Alkyl-5-ethylpyrimidin-2-amines |

| Secondary Alkylamines | Generally high reactivity | N,N-Dialkyl-5-ethylpyrimidin-2-amines |

| Aryl Amines | Moderate to good reactivity, may require specific catalyst systems | N-Aryl-5-ethylpyrimidin-2-amines |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for C-N bond formation, particularly with electron-deficient heteroaromatic systems like pyrimidines. organic-chemistry.org The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the carbon-bearing the iodo group.

Amidation Reactions (e.g., Direct Amide Formation)

Direct amidation reactions involving the coupling of an amide with this compound are less common than the reactions with amines. However, palladium-catalyzed amidation of aryl halides is a known transformation. These reactions typically require a palladium catalyst, a suitable ligand, and a base. The direct formation of an amide bond by reacting an amide nucleophile with this compound would lead to the corresponding N-(5-ethylpyrimidin-2-yl)amide. The success of such reactions is highly dependent on the reaction conditions and the specific amide used.

Carbon-Oxygen (C-O) Bond Formation (e.g., Etherification)

The synthesis of aryl ethers from this compound can be achieved through reactions with oxygen nucleophiles. A common method is the Ullmann condensation, which typically employs a copper catalyst to couple an aryl halide with an alcohol or a phenol. In the case of this compound, reaction with an alkoxide or a phenoxide in the presence of a copper catalyst would yield the corresponding 2-alkoxy- or 2-aryloxy-5-ethylpyrimidine.

Modern variations of this reaction may utilize palladium catalysis, which can often proceed under milder conditions and with a broader substrate scope. The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and purity of the desired ether product.

Carbon-Sulfur (C-S) Bond Formation (e.g., Thioetherification)

The formation of carbon-sulfur bonds is important for the synthesis of various biologically active compounds. This compound can be converted to its corresponding thioether derivatives through reaction with thiol nucleophiles.

This transformation can be achieved via palladium-catalyzed cross-coupling reactions. These reactions typically involve a palladium catalyst, a phosphine ligand, and a base to couple a thiol with the 2-iodopyrimidine. Both aliphatic and aromatic thiols can be used as coupling partners, leading to the formation of 2-(alkylthio)-5-ethylpyrimidines and 2-(arylthio)-5-ethylpyrimidines, respectively. The choice of reaction conditions is crucial to avoid side reactions such as the oxidative coupling of thiols to form disulfides.

Functional Group Transformations and Manipulations

Beyond the introduction of new functional groups at the 2-position, the iodo group itself can be subjected to transformations.

Reductive Dehalogenation of the Iodo Group

The iodo group of this compound can be removed through a process called reductive dehalogenation, which replaces the iodine atom with a hydrogen atom. This transformation is valuable for synthesizing 5-ethylpyrimidine from its 2-iodo derivative.

A common method for this reduction is catalytic hydrogenation. This typically involves reacting this compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be facilitated by the addition of a base to neutralize the hydroiodic acid (HI) formed as a byproduct. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst, offers a convenient alternative to using gaseous hydrogen. nih.govelsevierpure.com

| Reagent/Catalyst | Reaction Type | Product |

| H₂, Pd/C | Catalytic Hydrogenation | 5-Ethylpyrimidine |

| HCOOHNH₄, Pd/C | Catalytic Transfer Hydrogenation | 5-Ethylpyrimidine |

| Et₃SiH, Pd/C | Catalytic Transfer Hydrogenation | 5-Ethylpyrimidine |

This reductive dehalogenation provides a strategic route to access the parent 5-ethylpyrimidine core, which can be a target molecule itself or an intermediate for further functionalization at other positions of the pyrimidine ring.

Derivatization of the Ethyl Substituent and Other Peripheral Functional Groups

The ethyl group at the 5-position of the pyrimidine ring, while generally stable, can undergo a variety of chemical transformations under specific conditions. These reactions allow for the introduction of new functional groups, thereby expanding the molecular diversity of this compound derivatives.

Oxidation: The ethyl side-chain can be oxidized to introduce oxygen-containing functionalities. While direct oxidation of the ethyl group in this compound is not extensively documented, analogous reactions on similar heterocyclic systems suggest that reagents such as potassium permanganate (B83412) (KMnO4) or nitric acid could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid under harsh conditions. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a known industrial process to produce nicotinic acid. jst.go.jp

Halogenation: Direct halogenation of the ethyl group can be achieved through free radical mechanisms. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide can lead to the selective bromination of the benzylic position of the ethyl group, affording 5-(1-bromoethyl)-2-iodopyrimidine. Similar reactions are well-established for the halogenation of alkyl-substituted aromatic and heteroaromatic compounds. rsc.orgnih.gov

Other Reactions: The iodine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents. However, this section focuses on the derivatization of the ethyl group.

Transformations of the Pyrimidine Ring Nitrogen Atoms

The two nitrogen atoms within the pyrimidine ring of this compound exhibit nucleophilic character and can be targeted for various chemical transformations, including N-oxidation and N-alkylation.

N-Oxidation: The pyrimidine nitrogen atoms can be oxidized to form N-oxides. This transformation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid catalyst. rsc.orgresearchgate.net The resulting this compound N-oxides can exhibit altered electronic properties and serve as intermediates for further functionalization. For example, the oxidation of 2-substituted pyrimidines with m-CPBA has been shown to yield the corresponding N-oxides. researchgate.net The presence of the electron-withdrawing iodo group at the 2-position may influence the regioselectivity of the N-oxidation.

N-Alkylation and Quaternization: The ring nitrogen atoms can undergo alkylation with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated pyrimidinium salts. researchgate.net This quaternization reaction introduces a positive charge on the pyrimidine ring, which can significantly alter the compound's physical and chemical properties. The reaction of N-heterocycles with alkyl halides is a common method for the synthesis of quaternary ammonium salts. mdpi.com The presence of two nitrogen atoms in the pyrimidine ring allows for the possibility of mono- or di-alkylation, depending on the reaction conditions and the nature of the alkylating agent. The 2-iodo substituent may sterically hinder the alkylation of the adjacent nitrogen atom (N1).

Below is a data table summarizing the potential derivatization reactions of this compound.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Ethyl Group Oxidation | KMnO4 or HNO3, heat | 5-Acetyl-2-iodopyrimidine or 2-Iodopyrimidine-5-carboxylic acid |

| Ethyl Group Halogenation | NBS, benzoyl peroxide, CCl4, reflux | 5-(1-Bromoethyl)-2-iodopyrimidine |

| N-Oxidation | m-CPBA, CH2Cl2, rt | This compound N-oxide(s) |

| N-Alkylation | Alkyl halide (e.g., CH3I), solvent | N-Alkyl-5-ethyl-2-iodopyrimidinium halide |

Mechanistic Investigations of Reactions Involving 5 Ethyl 2 Iodopyrimidine

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

The synthetic utility of 5-Ethyl-2-iodopyrimidine is significantly enhanced through transition metal-catalyzed cross-coupling reactions, which provide efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings, generally proceed through a catalytic cycle involving a low-valent transition metal, most commonly palladium. researchgate.netwikipedia.org The cycle for these reactions is fundamentally composed of three key steps: oxidative addition, transmetalation (or a related step in reactions like the Heck), and reductive elimination. researchgate.netnih.govacs.org

The catalytic cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. whiterose.ac.ukmdpi.com The electron-deficient nature of the pyrimidine (B1678525) ring makes the C2-iodine bond in this compound highly susceptible to the initial oxidative addition step, which is often rate-determining. researchgate.netchemrxiv.org Following the coupling of the two organic fragments on the metal center, the final reductive elimination step regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Detailed Studies of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Oxidative Addition: This is the inaugural and often rate-limiting step of the catalytic cycle, where the low-valent metal complex (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound. nih.govacs.orgchemrxiv.org This process involves the oxidation of the metal center from Pd(0) to Pd(II) and the addition of the pyrimidyl group and the iodide to the metal. youtube.com The reaction rate is influenced by the electron density of the metal, with electron-rich ligands accelerating the process. libretexts.org For aryl halides, the mechanism is typically a three-centered concerted process. chemrxiv.org The electron-deficient character of the pyrimidine ring enhances its reactivity compared to analogous benzene (B151609) halides, facilitating this initial step. researchgate.net

Transmetalation: In this step, an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the Pd(II) center, displacing the halide. nih.govacs.orgumb.edu This exchange of ligands is crucial for bringing the two coupling partners together on the palladium atom. nih.gov The mechanism often involves the formation of an intermediate where the nucleophilic partner coordinates to the palladium before the transfer occurs. nih.gov In Suzuki-Miyaura couplings, the presence of a base is critical for the formation of a boronate complex, which is more nucleophilic and facilitates the transmetalation step. nih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. nih.govacs.org The two organic moieties attached to the Pd(II) center are coupled, forming a new carbon-carbon bond and the desired product. acs.org Simultaneously, the metal center is reduced from Pd(II) back to the catalytically active Pd(0) state. researchgate.net For reductive elimination to occur, the coupling partners typically need to be in a cis orientation on the square planar Pd(II) complex. nih.gov The electronic properties and steric bulk of the ancillary ligands can significantly influence the rate of this step. nih.govacs.org

| Step | Description | Key Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound to form a Pd(II) complex. | Ligand electron density, Metal coordination, Halide identity. chemrxiv.orgyoutube.com |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Nature of the organometallic reagent, Presence of base/additives. acs.orgnih.gov |

| Reductive Elimination | Coupling of the two organic fragments from the Pd(II) center to form the product and regenerate Pd(0). | Ligand sterics and electronics, cis geometry of coupling partners. nih.govacs.org |

Influence of Ligand Design on Reaction Pathways and Efficiency

The choice of ligand is paramount in transition metal-catalyzed cross-couplings, as it directly influences the catalyst's stability, activity, and selectivity. Ligands modify the steric and electronic environment of the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. organic-chemistry.orgrsc.org

For reactions involving substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often highly effective. libretexts.orgrsc.org

Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. libretexts.org

Sterically bulky ligands can promote reductive elimination by creating a crowded metal center that favors the release of the product. nih.govresearchgate.net They can also help stabilize the monoligated Pd(0) species, which is often the most active form of the catalyst. researchgate.net

The design of the ligand can also prevent catalyst deactivation pathways, such as the formation of inactive palladium black. The "bite angle" of bidentate phosphine ligands is a critical parameter, as a larger bite angle can facilitate reductive elimination. nih.gov The proper selection of ligands can be the deciding factor in achieving high yields and turnover numbers, especially with challenging or sterically hindered substrates. organic-chemistry.orgrsc.org

| Ligand Type | Key Feature | Impact on Catalytic Cycle | Example |

| Monodentate Phosphines | Bulky, Electron-Rich | Accelerates oxidative addition and reductive elimination. libretexts.org | Tri-tert-butylphosphine (P(t-Bu)₃) |

| Biaryl Phosphines | Steric Bulk, Specific Biaryl Scaffold | High catalyst activity, enables coupling of hindered substrates. researchgate.net | SPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form stable complexes, often highly active. | IPr, IMes |

Role of Additives, Bases, and Solvents in Reaction Kinetics and Selectivity

The outcome of cross-coupling reactions is not solely dependent on the catalyst and ligand but is also profoundly influenced by the reaction medium and the additives employed.

Bases: The role of the base is multifaceted and reaction-dependent. In many cross-coupling reactions, a primary function of the base is to neutralize the hydrogen halide (HI) produced during the catalytic cycle. wikipedia.org

In Suzuki-Miyaura couplings , the base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. nih.gov

In Sonogashira couplings , an amine base (e.g., triethylamine (B128534), diisopropylamine) is typically used to deprotonate the terminal alkyne, generating the copper or palladium acetylide that acts as the active nucleophile. wikipedia.orglibretexts.org The choice and strength of the base can significantly affect the reaction rate and yield. researchgate.net

In Heck reactions , the base is required to regenerate the Pd(0) catalyst from the HPdX species formed after the β-hydride elimination step. wikipedia.org

Additives: Certain reactions require specific additives to proceed efficiently. The most prominent example is the use of a copper(I) co-catalyst (e.g., CuI) in the Sonogashira reaction. umb.edu The copper salt is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself. umb.edu In some cases, halide salts like Bu₄NI can be added to improve reaction rates, potentially by facilitating ligand exchange or catalyst stabilization. acs.org

Solvents: The solvent can dramatically impact reaction kinetics and selectivity by influencing the solubility of reagents and the stability of intermediates and transition states. chemrxiv.orgrsc.org

Polar aprotic solvents like DMF, THF, or dioxane are commonly used as they can dissolve the various components of the reaction mixture. chemrxiv.org

The polarity of the solvent can affect the rate of oxidative addition. For instance, oxidative addition involving (hetero)aryl triflates often proceeds faster in more polar solvents due to a highly polar, nucleophilic displacement-type transition state. chemrxiv.org Conversely, for some substrates, less polar solvents may be favored. chemrxiv.org The choice of solvent can therefore be a critical parameter for optimizing reaction conditions. whiterose.ac.ukrsc.org

Understanding Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity: For this compound, cross-coupling reactions are highly regioselective, occurring exclusively at the C2 position due to the presence of the carbon-iodine bond. The pyrimidine ring itself possesses distinct electronic properties, with the C2, C4, and C6 positions being more electrophilic (electron-deficient) than the C5 position. This inherent electronic bias directs nucleophilic attacks and metalations to these positions. In cases where multiple reactive sites exist on a pyrimidine derivative, regioselectivity becomes a significant challenge that can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Stereoselectivity: The issue of stereoselectivity arises when creating or coupling with a chiral center or a geometric isomer.

In Suzuki-Miyaura couplings involving Z-alkenyl halides, the choice of ligand is crucial for preventing Z-to-E isomerization and retaining the stereochemistry of the double bond in the product. organic-chemistry.org Ligands like Pd(P(o-Tol)₃)₂ have been shown to be effective in maintaining the geometry of the starting olefin. organic-chemistry.org

When using optically active nucleophiles or substrates, the degree of stereoselectivity in the product can be highly dependent on the specific nucleophile used. nih.govresearchgate.net The reaction mechanism, whether it involves inversion or retention of configuration at a stereocenter, dictates the stereochemical outcome.

Proposed Mechanistic Pathways for Non-Catalytic Transformations (e.g., Grignard additions, nucleophilic substitutions)

Grignard Additions: The reaction of Grignard reagents (RMgX) with halogenated pyrimidines can follow several pathways. researchgate.net

Cross-Coupling: In the presence of a transition metal catalyst (e.g., Ni, Pd, Fe), the reaction proceeds as a standard cross-coupling (Kumada coupling), where the ethyl-iodopyrimidine couples with the R group of the Grignard reagent. researchgate.netumb.edu

Direct Nucleophilic Addition: As strong nucleophiles, Grignard reagents can directly attack the electron-deficient pyrimidine ring. nih.gov Coordination of the magnesium halide to a ring nitrogen can further increase the electrophilicity of the ring carbons, promoting nucleophilic attack, often at the C6 position. nih.gov This can lead to the formation of non-aromatic dihydropyrimidine (B8664642) intermediates, which may or may not rearomatize depending on the reaction conditions and substituents. nih.gov

Halogen-Metal Exchange: A Grignard reagent can react with this compound to form a pyrimidyl Grignard reagent, which can then be used in subsequent reactions. researchgate.net

The mechanism for the formation of the Grignard reagent itself from magnesium metal and an organic halide is thought to involve radical intermediates at the magnesium surface. alfredstate.eduyoutube.com

Nucleophilic Substitutions: The iodine atom at the C2 position of this compound can be displaced by various nucleophiles. Due to the electron-deficient nature of the aromatic pyrimidine ring, these reactions typically proceed via a bimolecular nucleophilic aromatic substitution (SₙAr) mechanism. dalalinstitute.com

The SₙAr mechanism involves two steps:

Addition: The nucleophile attacks the electrophilic carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (iodide) is expelled from the complex, restoring the aromaticity of the ring and yielding the substituted product.

This pathway is distinct from the Sₙ1 and Sₙ2 mechanisms observed in aliphatic systems. masterorganicchemistry.comkhanacademy.orgchemguide.co.uk The rate of SₙAr reactions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens, which help to stabilize the negative charge of the Meisenheimer intermediate.

Applications of 5 Ethyl 2 Iodopyrimidine As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The structural framework of 5-Ethyl-2-iodopyrimidine serves as a valuable starting point for the synthesis of more intricate heterocyclic structures. The reactivity of the carbon-iodine bond allows for a variety of coupling reactions, enabling the introduction of diverse substituents and the formation of fused ring systems.

Access to Fused Pyrimidine (B1678525) Rings (e.g., Imidazo[1,2-a]pyrimidines)

Fused pyrimidine ring systems are prevalent motifs in numerous biologically active compounds. The synthesis of these structures often relies on the strategic functionalization of a pyrimidine core. While general methods for the synthesis of fused pyrimidines, such as imidazo[1,2-a]pyrimidines, are well-established, the use of specifically substituted precursors like this compound offers a pathway to novel analogues with potentially unique properties.

The classical approach to imidazo[1,2-a]pyrimidines often involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. In this context, this compound can be envisioned as a precursor to the required 2-amino-5-ethylpyrimidine intermediate. Subsequent reaction of this intermediate would lead to the formation of 5-ethyl-substituted imidazo[1,2-a]pyrimidines, a class of compounds with demonstrated therapeutic potential.

| Fused Ring System | General Synthetic Approach | Potential Role of this compound |

| Imidazo[1,2-a]pyrimidines | Condensation of 2-aminopyrimidines with α-haloketones | Precursor to 2-amino-5-ethylpyrimidine |

| Triazolopyrimidines | Cyclization of hydrazinopyrimidines with appropriate reagents | Precursor to 2-hydrazino-5-ethylpyrimidine |

| Pyrrolopyrimidines | Palladium-catalyzed coupling and cyclization reactions | Key substrate for C-N bond formation |

Synthesis of Poly-Substituted Pyrimidine Derivatives

The generation of poly-substituted pyrimidine derivatives is crucial for exploring structure-activity relationships in drug discovery. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are powerful tools for creating carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 2-position of the pyrimidine ring. The reaction of this compound with various boronic acids or their esters, in the presence of a palladium catalyst and a base, can yield a diverse library of 2-aryl-5-ethylpyrimidines. The reactivity of 5-iodopyrimidines in such couplings is generally high, making them valuable synthons. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with a variety of alkynes to produce 2-alkynyl-5-ethylpyrimidines. These alkynyl-substituted pyrimidines are not only interesting in their own right but also serve as versatile intermediates for further transformations.

| Cross-Coupling Reaction | Reactant | Product |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | 2-Aryl/Heteroaryl-5-ethylpyrimidine |

| Sonogashira | Terminal alkyne | 2-Alkynyl-5-ethylpyrimidine |

Role in Medicinal Chemistry Scaffold Development

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The ability to readily modify this core structure is essential for the development of new therapeutic agents.

Precursor for Advanced Pyrimidine Analogues

This compound serves as a key intermediate in the synthesis of more complex pyrimidine analogues with potential therapeutic applications. The iodo-substituent can be readily displaced by a variety of nucleophiles or can participate in transition-metal-catalyzed reactions to introduce diverse functionalities. This versatility allows medicinal chemists to systematically modify the pyrimidine scaffold to optimize biological activity and pharmacokinetic properties. For instance, the introduction of different amine or aryl groups at the 2-position can significantly impact a compound's ability to interact with biological targets such as protein kinases.

Strategies for Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of large, diverse libraries of compounds is crucial for identifying new lead structures. Scaffold hopping is a powerful strategy used to generate novel intellectual property and to improve the properties of existing drug candidates by replacing a core molecular scaffold with a structurally distinct one while retaining similar biological activity. uniroma1.itnih.govnih.govuniroma1.itmdpi.com this compound, with its reactive handle, is an ideal starting point for creating diverse pyrimidine-based libraries. Through combinatorial approaches utilizing cross-coupling reactions, a wide range of substituents can be introduced at the 2-position, leading to a vast chemical space for biological screening.

Development of Advanced Materials and Chemical Biology Probes

The application of pyrimidine derivatives extends beyond medicine into the realms of materials science and chemical biology.

The development of novel chemical probes is essential for elucidating complex biological processes. mskcc.orgnih.govbohrium.comnih.govmdpi.com These small molecules are designed to interact with specific biological targets and can be used to study their function in living systems. The pyrimidine scaffold, with its inherent biological relevance, is an attractive core for the design of such probes. This compound provides a convenient starting point for the synthesis of functionalized pyrimidines that can be further elaborated into chemical probes. For example, the introduction of a fluorescent reporter group or a reactive handle for bioconjugation can be achieved through modification of the pyrimidine ring, starting from this versatile building block.

While the direct application of this compound in the synthesis of advanced materials is not yet widely reported, its potential is significant. The incorporation of the pyrimidine moiety into larger conjugated systems can lead to materials with interesting photophysical or electronic properties. The reactivity of this compound in cross-coupling reactions makes it a valuable monomer for the synthesis of pyrimidine-containing polymers or oligomers. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of functional materials.

Synthesis of Conjugated Systems for Electronic and Optoelectronic Applications

The construction of π-conjugated systems is a cornerstone of modern materials science, with applications in organic electronics and optoelectronics. This compound can serve as a key building block in the synthesis of such materials, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. rsc.orgmdpi.com This reaction allows for the formation of a carbon-carbon bond between the C2 position of the pyrimidine ring and a terminal alkyne. mdpi.com

The resulting 2-alkynyl-5-ethylpyrimidine derivatives possess an extended π-system, a critical feature for electronic and optoelectronic applications. The carbon-carbon triple bond acts as a linear spacer, influencing the topology and electronic properties of the final molecule. nih.gov By carefully selecting the alkyne coupling partner, the electronic properties of the resulting conjugated system can be tuned. For instance, coupling with aromatic alkynes can lead to the formation of donor-acceptor type structures, which are of interest for applications in organic solar cells and light-emitting diodes. nih.gov The pyrimidine ring itself can act as an electron-accepting unit within these conjugated systems.

While direct polymerization of some monomers can lead to insoluble materials, a precursor approach can be employed to achieve high-molecular-weight conjugated polymers. nih.gov This strategy involves polymerizing a non-conjugated precursor, which can then be converted into the final conjugated polymer. nih.gov This method allows for better processability and control over the final material properties. nih.gov The optoelectronic characteristics of these materials, such as their absorption and emission spectra, are directly influenced by the extent of π-conjugation. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Conjugated System Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Potential Application |

| This compound | Terminal Alkyne | Palladium/Copper | 2-Alkynyl-5-ethylpyrimidine | Organic Electronics |

| Aryl Halide | Terminal Alkyne | Palladium/Copper | Arylalkyne | Optoelectronic Materials |

| Aryl Halide with Polyaromatic Structure | Terminal Alkyne | Palladium | Polyaromatic Alkyne | Functional Materials |

Incorporation into Nucleoside Analogues for Chemical Biology Research (e.g., all-purine RNA, fluorescent probes)

Nucleoside analogues are powerful tools in chemical biology for probing the structure and function of nucleic acids. scielo.br this compound can be a precursor in the synthesis of modified pyrimidine nucleosides. The synthesis of such analogues often involves an N-glycosylation reaction, where a modified sugar is attached to the nitrogen atom of the pyrimidine base.

A significant application of 5-iodo-pyrimidine derivatives is in the synthesis of fluorescent nucleoside analogues. nih.gov These probes are invaluable for studying nucleic acid dynamics and interactions. nih.gov A common synthetic strategy involves a Sonogashira coupling of the 5-iodo-nucleoside with an alkyne, followed by a copper-catalyzed cycloaddition to form a fluorescent moiety. nih.gov These modifications can shift the excitation and emission wavelengths of the nucleoside, allowing for their detection in complex biological environments. nih.gov

The concept of an "all-purine" RNA, where pyrimidines are replaced by isoelectronic purine (B94841) analogues, is a topic of interest in prebiotic chemistry and the study of the origins of life. While the direct synthesis of all-purine RNA from this compound has not been demonstrated, the chemical modification of pyrimidine precursors is a fundamental aspect of synthesizing novel nucleic acid structures. The ability to functionalize the pyrimidine ring, as demonstrated with this compound, is a key enabling technology for creating the diverse range of nucleoside analogues used in chemical biology research.

Table 2: Synthesis of Nucleoside Analogues

| Starting Material | Key Reaction(s) | Product Type | Research Application |

| 5-Iodo-pyrimidine derivative | N-Glycosylation | Modified Pyrimidine Nucleoside | Chemical Biology |

| 5-Iodo-nucleoside | Sonogashira Coupling, Cycloaddition | Fluorescent Nucleoside Analogue | Fluorescent Probing |

| 5-Iodo-2'-deoxyuridine | Metal-Halogen Exchange | 5-Substituted 2'-deoxyuridine | Synthesis of Modified Nucleosides |

Use as a Handle for Site-Specific Functionalization and Reporter Group Introduction

The iodine atom at the 2-position of this compound serves as a versatile "handle" for the site-specific introduction of a wide array of functional groups and reporter molecules. nih.gov This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which are highly reliable and have a broad scope. mdpi.com The ability to selectively modify the C2 position allows for the precise engineering of molecular properties.

The introduction of fluorescent reporter groups is a prominent example of this application. As mentioned previously, Sonogashira coupling of 2-iodo-pyrimidines with terminal alkynes is a key step in the synthesis of fluorescent nucleosides. nih.gov This allows for the attachment of a fluorophore at a specific position within a larger molecule, such as an oligonucleotide. nih.gov Such site-specifically labeled oligonucleotides are crucial for studying nucleic acid structure, dynamics, and interactions with other molecules. nih.govescholarship.org

Beyond fluorescent probes, the reactivity of the C-I bond can be exploited to attach other reporter groups or to conjugate the pyrimidine moiety to other molecules of interest, a process known as bioconjugation. This allows for the creation of complex molecular architectures with tailored functions for applications in diagnostics and therapeutics. The ability to perform these modifications at a specific site on the pyrimidine ring is essential for maintaining the desired biological activity and properties of the final conjugate.

Table 3: Site-Specific Functionalization and Reporter Group Introduction

| Substrate | Reaction Type | Introduced Group/Molecule | Application |

| This compound | Sonogashira Coupling | Alkynyl-functionalized fluorophore | Fluorescent Labeling |

| 2-Iodo-pyrimidine | Cross-Coupling | Amine, Aryl group, etc. | Molecular Scaffolding |

| Modified Oligonucleotide with Iodo-pyrimidine | Cross-Coupling | Biotin, Peptide, etc. | Bioconjugation |

Computational and Theoretical Studies of 5 Ethyl 2 Iodopyrimidine and Its Reactivity

Electronic Structure and Reactivity Predictions (e.g., DFT calculations)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a balance between accuracy and computational cost in predicting the electronic structure of molecules. For 5-Ethyl-2-iodopyrimidine, DFT calculations would be instrumental in elucidating the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

DFT calculations can quantify these effects by computing various parameters. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile, while a lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.

Global reactivity descriptors, derived from the conceptual DFT framework, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and are valuable in comparing the reactivity of different molecules.

| Parameter | Predicted Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Reflects the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | Quantifies the electrophilic character of the molecule. |

This table is illustrative and based on general principles of computational chemistry for substituted pyrimidines.

In Silico Reaction Pathway Calculations and Transition State Analysis

Computational methods, particularly DFT, are invaluable for mapping out potential reaction pathways and identifying the transition states involved. This allows for a theoretical understanding of reaction mechanisms and the prediction of reaction kinetics. For this compound, in silico studies could explore various reactions, such as nucleophilic aromatic substitution (SNAr) at the C2 position, where the iodine atom acts as a leaving group.

The process of in silico reaction pathway calculation involves identifying the reactant and product structures and then searching for the minimum energy path connecting them on the potential energy surface. The highest point along this path corresponds to the transition state (TS), which is a first-order saddle point. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

Transition state analysis involves characterizing the geometry and vibrational frequencies of the TS structure. A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and the formation of a new bond with the nucleophile).

For a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-), the following data could be expected from a computational study:

| Reaction Coordinate | Energy (kcal/mol) | Geometric Feature |

| Reactants | 0.0 | C-I bond length: ~2.1 Å |

| Transition State | +15.2 | Partial C-I bond breaking, partial C-Nu bond formation |

| Products | -5.8 | C-I bond broken, C-Nu bond formed |

This table presents hypothetical data for an illustrative SNAr reaction.

Influence of Ethyl and Iodo Substituents on Pyrimidine (B1678525) Ring Reactivity

The reactivity of the pyrimidine ring is significantly modulated by its substituents. In this compound, the ethyl and iodo groups exert distinct electronic and steric effects that influence the molecule's chemical behavior.

The ethyl group at the C5 position is an electron-donating group. This increases the electron density of the pyrimidine ring, which can have several consequences:

Activation towards electrophilic attack: The increased electron density makes the ring more susceptible to attack by electrophiles. However, the pyrimidine ring is inherently electron-deficient, so electrophilic substitution is generally difficult.

Destabilization of anionic intermediates: In reactions involving the formation of an anionic intermediate, such as SNAr, the electron-donating nature of the ethyl group can be destabilizing, potentially slowing down the reaction rate compared to an unsubstituted pyrimidine.

The iodo group at the C2 position has a more complex influence:

Electron-withdrawing effect: Due to its electronegativity, the iodine atom withdraws electron density from the ring via the sigma framework, making the ring more electron-deficient. This deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the carbon atom to which it is attached.

Leaving group ability: Iodine is an excellent leaving group in nucleophilic substitution reactions. The C-I bond is relatively weak and long, facilitating its cleavage.

Steric effects: The bulky iodine atom can sterically hinder the approach of reactants to the adjacent positions on the ring.

Studies of Intermolecular Interactions and Self-Assembly Propensities (e.g., nucleobase pairing principles)

The non-covalent interactions that this compound can engage in are crucial for understanding its behavior in condensed phases and its potential for self-assembly. These interactions are primarily governed by the distribution of electron density and the presence of functional groups capable of forming hydrogen bonds, halogen bonds, and π-stacking interactions.

Hydrogen Bonding: The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The presence of the ethyl group does not significantly alter this capability.

Halogen Bonding: The iodine atom at the C2 position is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. This interaction could play a significant role in the crystal packing and molecular recognition of this compound.

π-Stacking: The aromatic pyrimidine ring can participate in π-stacking interactions with other aromatic systems. The substituents can influence the strength and geometry of these interactions.

Hydrophobic Interactions: The ethyl group introduces a hydrophobic region to the molecule, which can drive self-assembly in aqueous environments through the hydrophobic effect.

Computational studies can model these intermolecular interactions to predict the most stable dimeric or larger aggregate structures. Quantum chemical calculations can provide accurate estimates of the interaction energies for different types of non-covalent bonds. Molecular dynamics simulations can then be used to explore the dynamic behavior of these aggregates and predict their self-assembly propensities.

Based on the principles of nucleobase pairing, the pyrimidine core of this compound could potentially form hydrogen-bonded pairs with complementary purine (B94841) or pyrimidine derivatives. However, the presence of the bulky iodo and ethyl groups would likely impose steric constraints and modify the electronic landscape, potentially leading to non-canonical pairing geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.